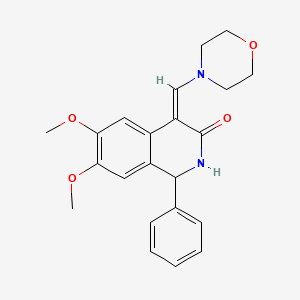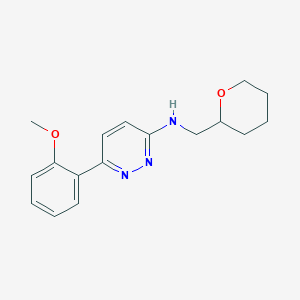![molecular formula C22H17N3O2 B5344888 N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5344888.png)
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-(2-quinoxalinyl)phenyl]benzamide, commonly known as MQL-11, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MQL-11 is a quinoline-based derivative that has been synthesized and studied for its potential use as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of MQL-11 is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MQL-11 has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival (3). It has also been shown to inhibit the Wnt/β-catenin pathway, which is involved in cancer cell invasion and metastasis (6). In neurodegenerative disorders, MQL-11 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress (4). It has also been shown to inhibit the JNK pathway, which is involved in inflammation and apoptosis (7).
Biochemical and Physiological Effects
MQL-11 has been shown to have various biochemical and physiological effects. In cancer cells, MQL-11 has been shown to induce cell cycle arrest and apoptosis (3). It has also been shown to inhibit cancer cell migration and invasion (6). In neurodegenerative disorders, MQL-11 has been shown to reduce oxidative stress and inflammation (4). It has also been shown to improve cognitive function in animal models of Alzheimer's disease (8). In inflammation research, MQL-11 has been shown to reduce the production of pro-inflammatory cytokines and chemokines (5).
Vorteile Und Einschränkungen Für Laborexperimente
MQL-11 has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, there are some limitations to using MQL-11 in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. It also has limited bioavailability, which can make it difficult to study its effects in vivo.
Zukünftige Richtungen
For the study of MQL-11 include studying its effects in combination with other therapeutic agents, studying its effects in other diseases, and improving its bioavailability.
Synthesemethoden
The synthesis of MQL-11 involves the condensation of 2-aminobenzamide with 2-quinoxalinecarboxaldehyde in the presence of methanol and acetic acid. The reaction occurs under reflux conditions, and the product is obtained by recrystallization from ethanol. The yield of MQL-11 is reported to be around 60-70% (1).
Wissenschaftliche Forschungsanwendungen
MQL-11 has been studied extensively for its potential use in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, MQL-11 has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway (3). In neurodegenerative disorders, MQL-11 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation (4). In inflammation research, MQL-11 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB pathway (5).
Eigenschaften
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-27-21-12-11-16(20-14-23-17-9-5-6-10-18(17)24-20)13-19(21)25-22(26)15-7-3-2-4-8-15/h2-14H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMUROKXLHKRLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B5344813.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-isobutyl-N-methylisoxazole-3-carboxamide](/img/structure/B5344817.png)

![6-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5344833.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[6-(pyrrolidin-1-ylcarbonyl)pyrazin-2-yl]-1,4-diazepan-5-one](/img/structure/B5344858.png)
![8-(3-phenylpropyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5344867.png)

![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopropylacetamide](/img/structure/B5344871.png)
![N-[4-(N-{5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}ethanehydrazonoyl)phenyl]cyclopentanecarboxamide](/img/structure/B5344873.png)
![N-phenyl-N'-{1-[4-(1-piperidinyl)phenyl]ethyl}urea](/img/structure/B5344880.png)
![4-tert-butyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2(1H)-pyrimidinone](/img/structure/B5344885.png)

![(4aR*,8aR*)-4-[4-(4-methoxyphenyl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5344902.png)
![methyl 2-[(2,4-diaminophenyl)thio]benzoate hydrochloride](/img/structure/B5344908.png)